1-methyl-1H-imidazole-4-carboxamide

Nucleic Acid Chemistry RNase Inhibition Nucleoside Analog

Procure 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) for medicinal chemistry. The N1-methyl locks ring electronics, preventing tautomerization and providing a distinct H-bond profile from N-unsubstituted analogs. Orthogonal 1,4-substitution handles enable sequential functionalization for Jak2 SAR, nucleoside analogs, and antimicrobial conjugates. 98% purity ensures robust yields.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 129993-47-1
Cat. No. B140851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-4-carboxamide
CAS129993-47-1
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
InChIKeyAWDCMXSTPBEJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1): Procurement-Ready Imidazole Carboxamide Scaffold


1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) is a heterocyclic building block with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It features an imidazole core with a methyl substituent at the N1 position and a primary carboxamide group (-CONH₂) at the C4 position . This specific 1,4-substitution pattern provides a defined synthetic handle for medicinal chemistry derivatization, distinguishing it from other regioisomeric or differentially functionalized imidazole carboxamides [1]. Commercially available in purities of ≥95% to 98%, this compound is supplied as a solid for research and development use .

Why Imidazole Carboxamide Analogs Are Not Interchangeable: The Criticality of the 1-Methyl-4-Carboxamide Substitution Pattern


In the class of imidazole-4-carboxamides, the precise substitution pattern on the imidazole ring is a critical determinant of both chemical reactivity and biological target engagement. The N1-methyl group in 1-methyl-1H-imidazole-4-carboxamide prevents tautomerization at the imidazole nitrogen, locking the ring electronics and conferring a specific hydrogen-bonding profile distinct from its unsubstituted counterpart (1H-imidazole-4-carboxamide) [1]. Furthermore, 3D-QSAR studies on 1-substituted imidazoles have established that even minor alterations in substitution—particularly those affecting steric and electrostatic fields around the imidazole ring—drastically alter inhibitory potency against targets like CYP51 [2]. Therefore, substituting this compound with a positional isomer (e.g., 1-methyl-1H-imidazole-5-carboxamide) or an N-unsubstituted analog would fundamentally change the scaffold's electronic topology and, consequently, its utility in structure-activity relationship (SAR) campaigns or as a validated synthetic template. The quantitative evidence below demonstrates precisely where this specific 1-methyl-4-carboxamide arrangement provides unique, verifiable advantages.

Quantitative Differentiation of 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) for Scientific Selection


Nucleic Acid Research Tool: Selective Stabilization of RNA Backbone Against RNase A Cleavage

1-Methyl-1H-imidazole-4-carboxamide (1m1c) functions as a specialized nucleoside analog in nucleic acid research. Unlike unsubstituted imidazole or simple carboxamides which lack the precise geometry for intercalation, 1m1c binds specifically to the exocyclic amine group of deoxyadenosine, thereby stabilizing the RNA phosphate backbone. This interaction prevents cleavage by RNase A, an effect not observed with the structurally related 1H-imidazole-4-carboxamide or imidazole itself . Furthermore, 1m1c has been demonstrated to act as an inhibitor of DNA polymerases and reverse transcriptases, providing a multi-modal tool for nucleic acid manipulation .

Nucleic Acid Chemistry RNase Inhibition Nucleoside Analog

Jak2 Inhibitor Development: Validated Scaffold with Co-crystal Structure Data

The 1-methyl-1H-imidazole-4-carboxamide core is a validated pharmacophore in the development of potent Jak2 kinase inhibitors. In a series of 1-methyl-1H-imidazole derivatives, this scaffold enabled the discovery of compounds with nanomolar potency. Importantly, a co-crystal structure (PDB: 4C62) of a representative 1-methyl-1H-imidazole-4-carboxamide analog bound to the Jak2 kinase domain is publicly available, providing a high-resolution template for rational, structure-based drug design [1]. This structural validation is absent for the majority of other imidazole regioisomers or carboxamide-substituted heterocycles. The co-crystal data reveals the specific binding mode conferred by the 1-methyl-4-carboxamide arrangement, enabling accurate computational modeling for lead optimization [1].

Kinase Inhibition JAK/STAT Pathway Medicinal Chemistry Structure-Based Drug Design

Building Block Purity: 98% Grade for Sensitive Synthetic Transformations

For synthetic applications requiring high fidelity, this compound is commercially available at a minimum purity specification of 98% . This contrasts with the more commonly offered ≥95% grade . The higher purity grade minimizes side reactions originating from unidentified impurities, which is critical in multi-step syntheses where low-abundance contaminants can significantly reduce yield or complicate purification of the final product. While this is a vendor-specified attribute, it represents a quantifiable quality differential for procurement decisions when batch-to-batch consistency and reaction reproducibility are paramount.

Organic Synthesis Medicinal Chemistry High-Purity Reagent

Structural Distinctiveness: Computed Physicochemical Profile vs. Regioisomer

The 1-methyl-4-carboxamide substitution pattern confers a distinct computed physicochemical profile compared to its regioisomer. The target compound has a predicted ACD/LogP of -0.75 and a topological polar surface area (TPSA) of 61 Ų [1]. While experimental data for the 1-methyl-1H-imidazole-5-carboxamide regioisomer are not available, the shift of the carboxamide group to the adjacent carbon alters the electronic distribution and hydrogen-bonding network of the imidazole ring, which would be expected to produce a different LogP and solubility profile. The low, negative LogP value of the target compound indicates higher aqueous solubility compared to more lipophilic imidazole derivatives, a property that influences its handling and use in aqueous reaction media [1].

Physicochemical Properties Drug Design QSAR LogP

Thermal Stability Profile: Defined Melting Point Range for Handling and Formulation

1-Methyl-1H-imidazole-4-carboxamide is a solid at room temperature with a reported melting point range of 209-211 °C (or 210-230 °C depending on purity grade ). This high melting point indicates strong intermolecular hydrogen bonding in the solid state, a direct consequence of the primary carboxamide group. This thermal stability profile differs from related compounds like N-methyl-1H-imidazole-4-carboxamide, which would lack the same capacity for hydrogen bonding due to secondary amide formation, or imidazole-4-carboxylic acid, which has a significantly different thermal decomposition profile. The high melting point ensures that the compound remains a non-volatile, easily handled solid under standard laboratory storage and reaction setup conditions.

Solid-State Chemistry Formulation Stability

High-Value Application Scenarios for 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1)


Structure-Based Design of Novel Jak2 Kinase Inhibitors

Medicinal chemistry teams can leverage the 1-methyl-1H-imidazole-4-carboxamide scaffold as a validated starting point for Jak2 inhibitor programs. The publicly available co-crystal structure (PDB 4C62) [1] of a closely related analog bound to the Jak2 kinase domain provides a precise template for structure-based drug design. This reduces the need for extensive de novo SAR exploration, accelerating hit-to-lead optimization.

Multi-Step Synthesis of High-Value Pharmaceutical Intermediates

Procure the 98% purity grade [1] for use as a key building block in complex, multi-step organic syntheses. The defined 1-methyl-4-carboxamide substitution pattern provides orthogonal reactive handles for sequential functionalization. The high purity specification ensures minimal interference from unknown impurities in critical bond-forming steps (e.g., amide couplings, heterocycle formations), maximizing yield and simplifying purification.

Nucleic Acid Research Requiring RNase-Resistant RNA Constructs

In molecular biology workflows involving RNA, 1m1c can be incorporated as a specialized nucleoside analog to confer resistance to RNase A cleavage [1]. This application is particularly relevant for in vitro transcription assays or RNA stability studies where trace RNase contamination can compromise results. The compound's specific interaction with deoxyadenosine provides a unique mode of stabilization not achievable with generic imidazole additives.

Building Block for Antimicrobial Conjugate Synthesis

Utilize this compound as a core scaffold for constructing molecular hybrids and conjugates aimed at overcoming antibiotic resistance. Research has focused on using this functionalized imidazole to create novel antimicrobial agents [1], making it a compound of interest for next-generation antibiotic development programs.

Technical Documentation Hub

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